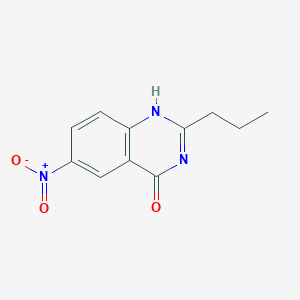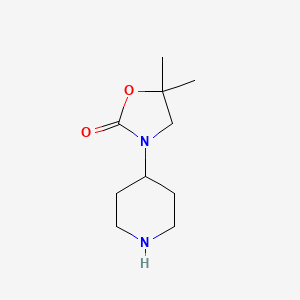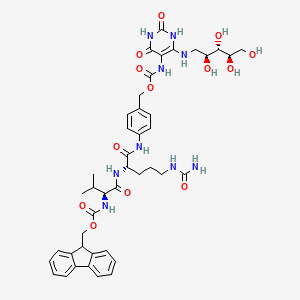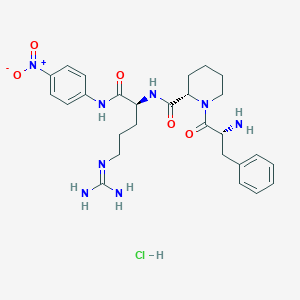
2,4-Dihydroxy-5-isopropylbenzodithioic acid
説明
2,4-Dihydroxy-5-isopropylbenzodithioic acid is a useful research compound. Its molecular formula is C10H12O2S2 and its molecular weight is 228.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dihydroxy-5-isopropylbenzodithioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dihydroxy-5-isopropylbenzodithioic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biosynthesis and Biotransformation in Fungi : A study by Abraham and Arfmann (1990) explored the biosynthesis of hydroxy-benzoic acid derivatives in the fungus Curvularia fallax. Though not directly about 2,4-Dihydroxy-5-isopropylbenzodithioic acid, this research provides insights into the microbial synthesis and transformation of similar compounds, which could be relevant for understanding the biosynthetic pathways and potential applications of 2,4-Dihydroxy-5-isopropylbenzodithioic acid in biotechnology or pharmaceuticals (Abraham & Arfmann, 1990).
Herbicidal Activity and Molecular Docking : In the context of herbicidal activity, a study by Fu et al. (2021) investigated aryl-formyl piperidinone derivatives with natural product fragments as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. Although 2,4-Dihydroxy-5-isopropylbenzodithioic acid is not explicitly mentioned, the structural similarity and the study's approach to understanding the interaction of molecules with biological targets provide a basis for exploring potential herbicidal or biochemical applications (Fu et al., 2021).
Water Treatment and Wastewater Management : Research by de Lima Leite et al. (2003) investigated the electrochemical oxidation of 2,4-dihydroxybenzoic acid for wastewater treatment. While this study does not directly involve 2,4-Dihydroxy-5-isopropylbenzodithioic acid, it discusses the treatment of water contaminated by structurally related compounds, indicating the potential application of similar methodologies for the degradation or management of 2,4-Dihydroxy-5-isopropylbenzodithioic acid in environmental contexts (de Lima Leite et al., 2003).
Analysis and Mass Spectrometry Techniques : A study by Papac et al. (1996) explored the analysis of acidic oligosaccharides and glycopeptides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF). The use of 2,5-dihydroxybenzoic acid (DHB) as a matrix and the exploration of alternative matrices for enhanced sensitivity could provide methodological insights for the analysis or structural elucidation of 2,4-Dihydroxy-5-isopropylbenzodithioic acid in various scientific contexts (Papac et al., 1996).
特性
IUPAC Name |
2,4-dihydroxy-5-propan-2-ylbenzenecarbodithioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S2/c1-5(2)6-3-7(10(13)14)9(12)4-8(6)11/h3-5,11-12H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRNABBONOFDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=S)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-5-isopropylbenzodithioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (E)-5-(4-bromophenyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoate](/img/structure/B8117190.png)





![3-[3,5-Dibromo-4-(sodiooxy)phenyl]-3-(3,5-dibromo-4-hydroxyphenyl)-3H-1,2-benzoxathiole 2,2-dioxide](/img/structure/B8117245.png)

![1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-N-((3S,5S,8R,9S,10S,13S,14S,17S)-17-(isoquinolin-7-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl)-N-methyl-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B8117260.png)
![(S,Z)-3-(((1R,3aR,3'R,4R,7aR)-7a-Methyl-1-((R)-6-methylheptan-2-yl)octahydrospiro[indene-4,2'-oxiran]-3'-yl)methylene)-4-methylenecyclohexan-1-ol](/img/structure/B8117274.png)



